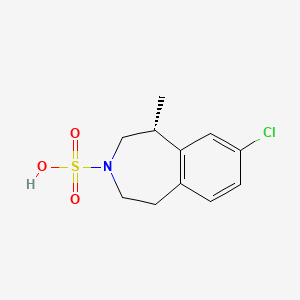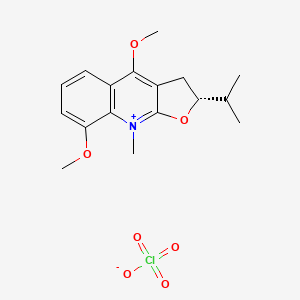
Lunasine perchlorate, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lunasine perchlorate, (-)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
- Lunasin, a chemopreventive peptide found in soybeans and other plants, has demonstrated potential anti-inflammatory activity. Research involving RAW 264.7 macrophages showed that lunasin can significantly reduce the production of inflammatory markers like NO and PGE2, and decrease the expression of iNOS and COX-2, suggesting its efficacy in suppressing inflammation in vivo (Dia et al., 2009).
Chemopreventive Properties
- Lunasin's ability to bind to deacetylated histones and inhibit their acetylation has been linked to its chemopreventive properties. This mechanism may contribute to lunasin's selective induction of apoptosis in cells undergoing transformation, highlighting its potential as a chemopreventive agent against cancer (Galvez et al., 2001).
Apoptosis in Cancer Cells
- Lunasin has been shown to stimulate apoptosis in human colon cancer cells by activating apoptotic mitochondrial pathways and inducing the expression of pro-apoptotic nuclear clusterin. This suggests its potential application in cancer therapy, particularly in targeting colon cancer cells (Dia & Mejia, 2010).
Bioavailability and Stability
- Research indicates that lunasin is bioavailable in humans, an essential requirement for its anticancer potential. Its stability and presence in human plasma post-consumption of soy protein suggest its practical applicability in dietary interventions for cancer prevention (Dia et al., 2009).
Modification of Gene Expression
- Lunasin's ability to modify the expression of genes associated with extracellular matrix and cell adhesion in human metastatic colon cancer cells indicates its potential utility in treating cases where resistance to chemotherapy has developed. This property can be instrumental in developing new therapeutic strategies for such cancers (Dia & González de Mejía, 2011).
Eigenschaften
CAS-Nummer |
121543-68-8 |
|---|---|
Produktname |
Lunasine perchlorate, (-)- |
Molekularformel |
C17H22ClNO7 |
Molekulargewicht |
387.813 |
IUPAC-Name |
FURO(2,3-b)quinolinium, 2,3-dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)-, (2R)-, perchlorate |
InChI |
InChI=1S/C17H22NO3.ClHO4/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14;2-1(3,4)5/h6-8,10,14H,9H2,1-5H3;(H,2,3,4,5)/q+1;/p-1/t14-;/m1./s1 |
InChI-Schlüssel |
MMURJFLBXDTWSH-PFEQFJNWSA-M |
SMILES |
CC([C@H](O1)CC2=C1[N+](C)=C3C(OC)=CC=CC3=C2OC)C.O=Cl(=O)([O-])=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lunasine perchlorate, (-)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



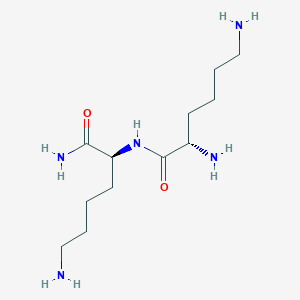
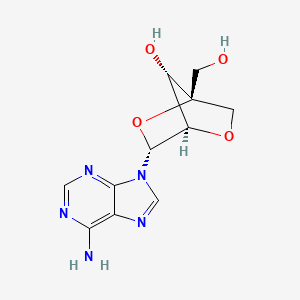
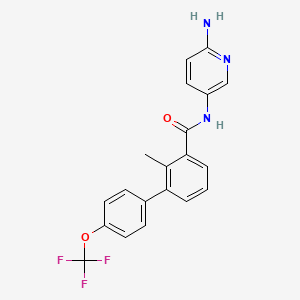
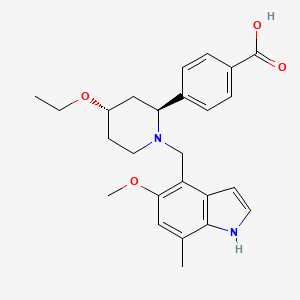
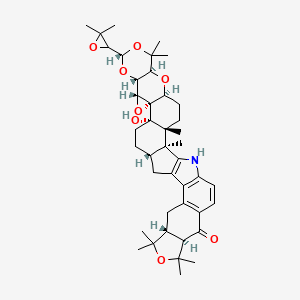
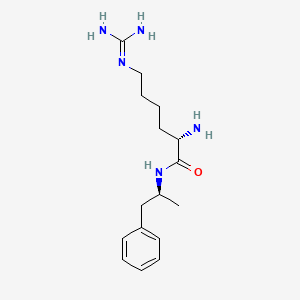
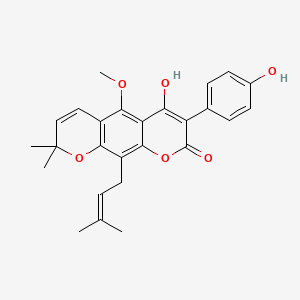

![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)
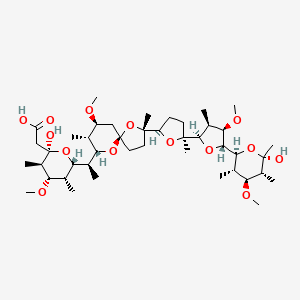
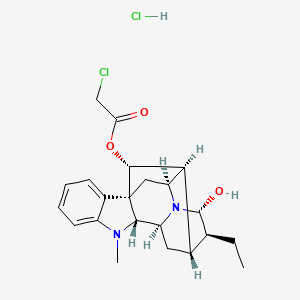
![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)
